Methyl 2-(3-amino-5-bromophenyl)acetate
Description
Significance of Multifunctional Aryl Halides and Aminoaryl Compounds in Chemical Research
Aryl halides are a class of aromatic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. wikipedia.org They are fundamental building blocks in organic chemistry, serving as precursors in a wide array of synthetic transformations. researchgate.nettaylorandfrancis.com The carbon-halogen bond in aryl halides, particularly bromides and iodides, is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is central to numerous powerful cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are indispensable tools for synthesizing complex molecules, including pharmaceuticals and advanced materials. researchgate.netinventivapharma.com Aryl halides are also used as synthetic intermediates for a range of commercial products, from insecticides to herbicides. libretexts.org
Similarly, aminoaryl compounds, which contain an amino group attached to an aromatic ring, are of paramount importance in chemical and biological sciences. Amines are a crucial class of organic compounds in the development of modern medicines. numberanalytics.com The amino group can act as a nucleophile, a base, or a directing group in various chemical reactions, and it is a common feature in a vast number of biologically active compounds and pharmaceuticals. numberanalytics.comnih.gov The integration of specialty amino acids and their derivatives into drug design allows for the precise modification of a molecule's properties, such as its stability, binding affinity, and lipophilicity. nbinno.com The versatility of aminopyrazoles, for instance, has been demonstrated in their application as anticancer, antibacterial, and anti-inflammatory agents. mdpi.com The combination of both a halogen and an amino group on an aromatic ring creates a multifunctional scaffold, offering multiple reaction sites for sequential and controlled chemical modifications.
Strategic Position of Methyl 2-(3-amino-5-bromophenyl)acetate as a Versatile Synthetic Intermediate
This compound holds a strategic position in organic synthesis due to the distinct reactivity of its integrated functional groups. Its structure allows for a programmed, stepwise functionalization, making it an ideal intermediate for building diverse molecular libraries.
The key reactive sites of the molecule are:
The Aryl Bromide: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, providing a powerful method for extending the carbon skeleton.
The Aromatic Amine: The amino group can be acylated, alkylated, or used as a directing group for further aromatic substitution. It is also a key component for forming heterocyclic rings, a common structural motif in many pharmaceutical agents.
The Methyl Acetate (B1210297) Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. The α-carbon of the acetate group can also potentially be functionalized.
This combination of reactive centers in a single, readily available molecule allows synthetic chemists to design efficient and convergent synthetic routes. For example, a related compound, Methyl 2-(3-bromophenyl)acetate, is utilized as a reagent in the synthesis of a derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug. pharmaffiliates.com This highlights the utility of brominated phenylacetate (B1230308) esters as valuable precursors in medicinal chemistry.
Table 1: Physicochemical Properties of this compound Note: Data is compiled from various chemical suppliers and databases for CAS Number 934709-50-9.
| Property | Value |
|---|---|
| CAS Number | 934709-50-9 bldpharm.com |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | Solid |
| General Reactivity | The aryl bromide is susceptible to palladium-catalyzed cross-coupling. The amino group is nucleophilic and can be acylated or alkylated. The ester can be hydrolyzed. |
Overview of Research Paradigms for Substituted Phenylacetate Derivatives
Substituted phenylacetate derivatives are a well-established class of compounds that feature prominently in various research and development paradigms, particularly in medicinal chemistry and materials science. Research often focuses on leveraging these compounds as key building blocks for larger, more complex target molecules with specific biological or physical properties. inventivapharma.com
One major research paradigm involves the use of phenylacetic acid derivatives in the synthesis of biologically active agents. For instance, substituted phenylacetones, which are structurally related to phenylacetates, have proven to be valuable intermediates in the synthesis of natural products that exhibit a broad range of biological activities, including neuroprotective and hypolipidemic effects. opentechnicum.com Similarly, 3-Bromophenylacetic acid, the parent acid of the title compound, is noted for its use as an intermediate in the synthesis of various pharmaceuticals. lookchem.com
The synthesis of these derivatives often employs modern catalytic methods. Palladium-catalyzed reactions, such as the Suzuki coupling, are frequently used to functionalize the aromatic ring of phenylacetate precursors. inventivapharma.com Research has also explored the direct C-H arylation of acetic acid with aryl iodides as a straightforward method for preparing α-phenylacetic acids. lookchem.com These advanced synthetic strategies enable the efficient and modular construction of libraries of substituted phenylacetate derivatives for screening in drug discovery programs and for the development of new materials. mdpi.com
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Aryl Bromide | Suzuki Coupling | Formation of a C(sp²)-C(sp²) bond (biaryl structures) |
| Heck Reaction | Formation of a C(sp²)-C(sp²) bond (alkenylated arenes) | |
| Buchwald-Hartwig Amination | Formation of a C(sp²)-N bond (di- or tri-substituted amines) | |
| Sonogashira Coupling | Formation of a C(sp²)-C(sp) bond (aryl alkynes) | |
| Aromatic Amine | Acylation | Formation of an amide bond |
| Alkylation | Formation of a secondary or tertiary amine | |
| Diazotization | Conversion to a diazonium salt for further substitution (e.g., Sandmeyer reaction) | |
| Methyl Acetate | Hydrolysis (saponification) | Formation of the corresponding carboxylic acid |
| Transesterification | Conversion to a different ester | |
| Reduction | Formation of the corresponding primary alcohol | |
| Amidation | Direct conversion to an amide with an amine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
InChI Key |
MXQWKXUNLITQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 3 Amino 5 Bromophenyl Acetate
Retrosynthetic Analysis of Methyl 2-(3-amino-5-bromophenyl)acetate
A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection breaks the ester linkage, leading to 3-amino-5-bromophenylacetic acid and methanol (B129727). This approach simplifies the target to the synthesis of the substituted phenylacetic acid.
Alternatively, the carbon-carbon bond between the aromatic ring and the acetic acid moiety can be disconnected. This leads to a synthon representing a 3-amino-5-bromophenyl anion and an electrophilic acetic acid equivalent. A more practical application of this would involve a cross-coupling reaction.
Further disconnections focus on the aromatic substituents. The amino and bromo groups can be retrosynthetically removed or interconverted. For instance, the amino group can be traced back to a nitro group, which is a common precursor. This suggests that a key intermediate could be a nitrobromophenylacetic acid derivative. The sequence of introducing the bromo, nitro, and acetic acid side chains is a critical consideration in the forward synthesis.
Conventional Synthetic Approaches to 3-Amino-5-bromophenylacetate Frameworks
Conventional syntheses of molecules like this compound often involve multi-step sequences that rely on classical aromatic substitution and functional group manipulations.
Esterification Reactions for Phenylacetic Acid Derivatives
The final step in many synthetic routes to this compound would likely be the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product. masterorganicchemistry.com
Another common method for esterification is the use of trimethylchlorosilane (TMSCl) in methanol. This system has been shown to be efficient for the preparation of amino acid methyl esters, often proceeding at room temperature with good to excellent yields. nih.gov
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Methanol, Strong acid catalyst (e.g., H2SO4) | Reflux | Inexpensive reagents, suitable for large scale | Equilibrium reaction, requires excess alcohol, harsh conditions |
| TMSCl in Methanol | Carboxylic acid, Methanol, Trimethylchlorosilane | Room temperature | Mild conditions, high yields | TMSCl is moisture sensitive |
Introduction of Amino and Bromo Substituents on the Aromatic Ring
The introduction of the amino and bromo substituents onto the phenylacetic acid framework requires careful consideration of directing group effects. A common strategy involves the nitration of a precursor, followed by reduction of the nitro group to an amine.
For the synthesis of a 3-amino-5-bromo substituted pattern, a plausible route could start with a meta-directing group. For instance, starting with 3-nitrophenylacetic acid, bromination would be directed to the 5-position due to the directing effect of the nitro and acetic acid groups. Subsequent reduction of the nitro group, for example through catalytic hydrogenation (e.g., using Pd/C and H2) or using reducing agents like tin(II) chloride, would yield the desired 3-amino-5-bromophenylacetic acid.
Alternatively, one could start with a bromo-substituted precursor. For example, the nitration of 3-bromophenylacetic acid would be expected to yield a mixture of isomers, with the desired 3-bromo-5-nitrophenylacetic acid being one of the products. Separation of the isomers followed by reduction of the nitro group would provide the target amino acid.
Advanced and Chemo-Regioselective Synthesis of this compound
Modern synthetic methods offer more direct and selective routes to polysubstituted aromatic compounds, which can be applied to the synthesis of this compound.
Palladium-Catalyzed Coupling Reactions for Aryl Bromide Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. thieme-connect.comacs.org In the context of synthesizing the target molecule, a key step could involve the amination of a dibromophenylacetate derivative. For example, selective mono-amination of methyl 2-(3,5-dibromophenyl)acetate using a suitable ammonia (B1221849) equivalent under palladium catalysis could potentially yield the desired product. The Buchwald-Hartwig amination is a prominent example of such a reaction, often employing specialized phosphine (B1218219) ligands to facilitate the coupling of aryl halides with amines. acs.org The use of ammonium (B1175870) salts as the amine source in palladium-catalyzed reactions has also been reported. semanticscholar.orgacs.org
| Catalyst System | Amine Source | Typical Conditions | Selectivity |
| Pd(OAc)2 / Buchwald Ligand | Ammonia or Ammonia Surrogate | Anhydrous solvent, base | Can be tuned by ligand and reaction conditions |
| Pd[P(o-tol)3]2 / CyPF-t-Bu | Ammonia in dioxane | Mild conditions | High selectivity for primary amine formation acs.org |
Directed Functionalization Strategies on Substituted Benzenes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca While this strategy is primarily for ortho-functionalization, it can be part of a broader strategy to introduce substituents in a controlled manner. For instance, a strategically placed DMG could be used to introduce one of the substituents, and subsequent reactions could be used to install the remaining functionalities. The development of template-based approaches is expanding the scope of directed metalation to more distant positions on the aromatic ring. strath.ac.uk
In the synthesis of meta-substituted anilines, multi-component reactions and sequential catalytic processes are also gaining prominence. For example, a one-pot, three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones has been developed. beilstein-journals.org While not directly applicable to the target molecule, this illustrates the trend towards more convergent and efficient synthetic strategies.
Optimization of Synthetic Pathways and Process Efficiency
Optimizing a synthetic route is a critical step in pharmaceutical and fine chemical manufacturing, aiming to maximize yield, minimize costs, and ensure sustainability. acs.orgnih.gov
Catalytic Systems and Reaction Conditions for Enhanced Yields
The efficiency of cross-coupling reactions is highly dependent on the catalytic system. For Suzuki-Miyaura reactions, palladium acetate (B1210297) [Pd(OAc)2] is a common pre-catalyst, often paired with bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle. rsc.orgmdpi.com The choice of ligand is crucial; for instance, ligands like SPhos and XPhos have shown high activity even with deactivated aryl chlorides, which are often more challenging substrates than aryl bromides. researchgate.net
Reaction conditions such as temperature, catalyst loading, and the choice of base are critical variables. Lowering the palladium loading is economically and environmentally desirable, and highly active catalytic systems can achieve excellent yields with catalyst loadings as low as 0.01 mol%. rsc.org The base, typically a carbonate or phosphate, plays a key role in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in the Buchwald-Hartwig amination. nih.gov
Below is a table illustrating how different catalytic components can influence the yield in a typical Suzuki-Miyaura cross-coupling reaction.
| Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 75 |
| Pd(OAc)₂ (1%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ (0.5%) | XPhos | Cs₂CO₃ | Toluene | 110 | 95 |
| Pd/C (5%) | None (Heterogeneous) | Na₂CO₃ | Ethanol (B145695)/H₂O | 80 | 88 |
Solvent Effects and Green Chemistry Principles in Synthesis
The choice of solvent can significantly impact reaction rates and selectivity. whiterose.ac.uk In palladium-catalyzed reactions, solvent polarity can influence the stability of catalytic intermediates. For instance, Buchwald-Hartwig aminations are often favored in non-polar solvents like toluene or dioxane, whereas Suzuki couplings frequently employ polar solvent mixtures, such as toluene/water or dioxane/water, which can accelerate the reaction. whiterose.ac.ukresearchgate.netnih.gov
Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. acs.orgnih.gov Key metrics like Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product, are used to evaluate the "greenness" of a process. mdpi.comscispace.com Strategies to improve the environmental profile of a synthesis include:
Using Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or 2-methyltetrahydrofuran. tandfonline.com
Catalysis: Employing catalysts instead of stoichiometric reagents to reduce waste. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org
One-Pot Synthesis: Combining multiple reaction steps into a single operation to reduce solvent use and waste from intermediate purifications. nih.gov
The following table demonstrates the effect of solvent choice on the outcome of a representative Buchwald-Hartwig amination.
| Solvent | Relative Polarity | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | Low | 8 | 94 |
| Dioxane | Low | 10 | 91 |
| DMF | High | 12 | 75 |
| NMP | High | 12 | 72 (with hydrodehalogenation) |
Scale-Up Considerations for Laboratory and Pilot Production
Transitioning a synthetic process from the laboratory to a pilot plant or industrial scale introduces significant challenges. acs.orgcqab.eumoehs.com Issues that are minor on a gram scale can become critical at the kilogram scale. acs.org
Mixing and Heat Transfer: In large reactors, ensuring efficient mixing is crucial for maintaining consistent reaction temperatures and concentrations. acs.org Many palladium-catalyzed reactions are exothermic, and inadequate heat removal can lead to temperature spikes, causing side reactions, impurity formation, and potential safety hazards. acs.orgresearchgate.net The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. Pilot plant reactors often require jacketed cooling systems or internal cooling coils to manage the reaction exotherm. researchgate.net
Reagent Addition and Purity: The rate of reagent addition, which is often trivial in the lab, must be carefully controlled on a larger scale to manage heat generation. researchgate.net Furthermore, the purity of raw materials and the rigorous exclusion of oxygen (which can deactivate palladium catalysts) become more critical during scale-up. acs.org
Work-up and Purification: Isolating and purifying large quantities of product presents different challenges than laboratory-scale work. Techniques like crystallization, which is often used for final product purification, must be optimized to ensure consistent crystal form (polymorphism), purity, and ease of filtration and drying on a large scale. aecenar.com
Reactivity and Derivatization of Methyl 2 3 Amino 5 Bromophenyl Acetate
Chemical Transformations Involving the Bromoaryl Moiety
The carbon-bromine bond in Methyl 2-(3-amino-5-bromophenyl)acetate is a prime site for modification, particularly through transition metal-catalyzed reactions and the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromoaryl moiety of the title compound serves as an excellent electrophilic partner. nobelprize.org These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and organic materials. nobelprize.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of various functional groups. nobelprize.org For substrates like this compound, the Suzuki coupling allows for the introduction of new aryl, heteroaryl, or vinyl groups at the position of the bromine atom.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is a significant advancement over traditional methods for synthesizing aryl amines, offering broader substrate scope and milder conditions. wikipedia.org It can be used to introduce a secondary or tertiary amino group by reacting this compound with a primary or secondary amine, respectively. The presence of the existing primary amine on the ring requires careful selection of reagents to ensure selective coupling.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a disubstituted alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating carbon-carbon triple bonds and is widely used in the synthesis of complex molecules and conjugated materials. wikipedia.org Applying this to this compound would yield an alkynyl-substituted derivative.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Bromoaryl Compounds
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 / PPh3 or Pd(PPh3)4 | K3PO4, K2CO3, Na2CO3 | Dioxane, Toluene (B28343), DMF |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / XPhos, RuPhos, or BINAP | NaOt-Bu, K2CO3, Cs2CO3 | Toluene, Dioxane |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N, DBU, Piperidine | THF, DMF |
The general mechanism for these palladium-catalyzed reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org
Oxidative Addition: The cycle begins with the reaction of a low-valent palladium(0) complex with the aryl bromide (R-Br). nobelprize.org The palladium center inserts itself into the carbon-bromine bond, "activating" the halogen. This step forms a square planar palladium(II) intermediate (R-Pd(II)-Br). libretexts.orgchemrxiv.org The rate of this step is influenced by the electron density of the aryl ring and the steric hindrance around the C-Br bond. For this compound, the electron-donating amino group and the meta-directing acetate (B1210297) group modulate the electronic character of the ring, influencing its reactivity.
Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium(II) center, displacing the bromide. libretexts.org In the Suzuki reaction, the organoboron compound is first activated by a base to form a more nucleophilic borate (B1201080) species, which facilitates the transfer. organic-chemistry.org For the Buchwald-Hartwig amination, this step involves the coordination of the amine to the palladium complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org
Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple together and are eliminated from the metal, forming the desired cross-coupled product. libretexts.org This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org
The utility of palladium-catalyzed cross-coupling reactions is broad, but the presence of multiple functional groups, as in this compound, can present challenges and limitations.
Functional Group Tolerance: The primary amino group (-NH₂) and the methyl ester (-COOCH₃) group can influence the reaction. The amino group can potentially coordinate to the palladium catalyst, which may affect its activity. However, many modern catalyst systems, particularly those for Buchwald-Hartwig amination, are designed to tolerate unprotected amines. nih.gov The methyl ester group is generally stable, but it can be susceptible to hydrolysis or transesterification under strongly basic conditions or at high temperatures. libretexts.org The choice of a weaker base, such as K₂CO₃ or Cs₂CO₃, can mitigate this issue. libretexts.org
Steric Hindrance: While not significantly hindered, substituents ortho to the bromine atom can slow the rate of oxidative addition. In this molecule, the bromine is flanked by a hydrogen and the aminophenylacetate group, presenting minimal steric hindrance.
Chemoselectivity: In molecules with multiple halide atoms of differing reactivity (e.g., I, Br, Cl), selective coupling can often be achieved. The typical order of reactivity for oxidative addition is C-I > C-Br > C-Cl, allowing for sequential couplings if different halogens are present.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group (in this case, bromine). libretexts.orgnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the substituents on the ring are not suitable for activating the bromoaryl moiety towards SNAr. The primary amino group is electron-donating, which deactivates the ring for nucleophilic attack. The methyl acetate group is electron-withdrawing but is located meta to the bromine, so it cannot effectively stabilize the intermediate through resonance. Consequently, the bromoaryl moiety of this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.
Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic compound. wikipedia.org This transformation typically involves reacting the aryl bromide with a highly electropositive metal or an organometallic reagent, most commonly an organolithium compound like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgias.ac.in
A significant challenge in performing a metal-halogen exchange on this compound is the presence of the acidic proton on the primary amino group (-NH₂). Organolithium reagents are exceptionally strong bases and will preferentially deprotonate the amine before any bromine-lithium exchange occurs. ias.ac.innih.gov
To achieve a successful exchange, several strategies can be employed:
Use of Excess Reagent: Two or more equivalents of the organolithium reagent can be used. The first equivalent deprotonates the amine, and a subsequent equivalent performs the bromine-lithium exchange on the resulting anilide. nih.gov
Protection of the Amino Group: The amine can be protected with a suitable group (e.g., as a carbamate) that lacks acidic protons before performing the exchange.
Alternative Reagents: The use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), can facilitate bromine-magnesium exchange. Often, a combination of reagents like i-PrMgCl and n-BuLi can be effective under non-cryogenic conditions. nih.gov
Once formed, the resulting aryllithium or arylmagnesium species is a potent nucleophile and can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon bonds. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful method for derivatization. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Reactions at the Primary Amino Group
The primary amino group on the aromatic ring is a versatile functional handle that can undergo a range of chemical transformations, largely independent of the bromoaryl moiety. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity.
Common derivatizations include:
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy for protecting the amine or for introducing new functional moieties.
Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts it into a diazonium salt. This intermediate is highly versatile and can be subsequently transformed via Sandmeyer-type reactions to introduce a wide variety of substituents, including -Cl, -CN, -OH, and -H, in place of the original amino group.
Table of Compounds
Amidation and Sulfonylation for Diverse Functionalization
The primary amino group of this compound is readily available for nucleophilic attack, making it a prime site for amidation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry and materials science for creating complex molecules with tailored properties.
Amidation: The reaction of the amino group with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields the corresponding amides. This reaction is one of the most common methods for forming a carbon-nitrogen bond. The acylation of amines with activated carboxylic acids is a frequently used method for amidation nih.gov. For instance, reacting this compound with an acyl chloride, like 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, in a Schotten-Baumann-type reaction would yield an N-acyl-α-amino acid derivative mdpi.com. Various coupling reagents, including carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP), can facilitate the direct reaction with carboxylic acids, often without the need for protecting the ester group if mild conditions are employed nih.govgoogle.com.
Sulfonylation: Similarly, the amino group can be functionalized by reacting it with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form sulfonamides. This reaction is crucial for the synthesis of many pharmaceutical compounds. The resulting sulfonamide linkage is generally very stable, making it a common feature in drug candidates.
| Reagent Type | General Structure | Resulting Functional Group |
| Acyl Chloride | R-COCl | Amide |
| Carboxylic Acid | R-COOH | Amide (with coupling agent) |
| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |
Acylation and Carbamate (B1207046) Formation for Amine Protection and Modulation
Protecting the amino group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. Acylation and carbamate formation are two of the most prevalent methods for achieving this.
Acylation: Acetylation, the introduction of an acetyl group, is a straightforward method for protecting the amine. This is typically achieved by treating this compound with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a mild base organic-chemistry.org. The resulting acetamide (B32628) is stable under many reaction conditions but can be removed later through acidic or basic hydrolysis cabidigitallibrary.org.
Carbamate Formation: Carbamates are widely used as protecting groups because their stability can be fine-tuned by the choice of the R group in the R-O-CO-Cl precursor. Common carbamates include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). For example, reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield the N-Boc protected derivative. The formation of carbamates can also be achieved through reactions with chloroformates or by trapping in-situ generated isocyanates with alcohols organic-chemistry.orgnih.gov. These protecting groups offer robust protection and can be selectively removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
| Protecting Group | Reagent | Common Deprotection Condition |
| Acetyl (Ac) | Acetic Anhydride (Ac₂O) | Acid or Base Hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| Carboxybenzyl (Cbz) | Benzyl (B1604629) Chloroformate | Catalytic Hydrogenation |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The aromatic amino group provides access to a powerful set of transformations via the formation of a diazonium salt. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺) masterorganicchemistry.com. This intermediate is highly reactive as dinitrogen gas (N₂) is an excellent leaving group.
The subsequent reaction of the diazonium salt is most famously exemplified by the Sandmeyer reaction , which allows for the replacement of the diazo group with a variety of nucleophiles, often using a copper(I) salt as a catalyst wikipedia.orgbyjus.com. This provides a versatile method for introducing substituents onto the aromatic ring that are often difficult to install by other means byjus.comorganic-chemistry.org.
Key Sandmeyer and related transformations include:
Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively masterorganicchemistry.comwikipedia.org.
Cyanation: Using CuCN yields a nitrile (cyanophenyl) derivative, which is a valuable precursor for carboxylic acids, amides, and amines wikipedia.orgnih.gov.
Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, converting the amine into a phenol (B47542) byjus.com.
These reactions follow a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion wikipedia.orgbyjus.com.
| Reagent(s) | Product Substituent | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| KI | -I | (Sandmeyer-type) |
| H₂O, Δ | -OH | (Hydrolysis) |
| HBF₄, Δ | -F | Balz-Schiemann |
Heterocycle Formation via Amino Group Cyclization Reactions
The amino group, in conjunction with the adjacent ester-bearing side chain, can participate in cyclization reactions to form various heterocyclic systems. These reactions are of great interest in the synthesis of pharmacologically active compounds.
Depending on the chosen reaction partner, a variety of nitrogen-containing heterocycles can be constructed. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or other fused pyridine ring systems. The synthesis of pyridazine (B1198779) and pyridine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities researchgate.net. Intramolecular cyclization strategies can also be employed. For instance, if the ester side chain were modified to contain an appropriate electrophilic center, intramolecular ring closure onto the amino group could be triggered to form lactams. The synthesis of diverse heterocyclic structures often relies on the strategic reaction of amino groups with multifunctional reagents to build complex scaffolds acs.orgamazonaws.comresearchgate.net.
Transformations of the Methyl Ester Functionality
The methyl ester group of this compound is another key site for chemical modification, primarily through reactions involving nucleophilic acyl substitution.
Hydrolysis to the Corresponding Carboxylic Acid
The most fundamental transformation of the methyl ester is its hydrolysis to the parent carboxylic acid, 2-(3-amino-5-bromophenyl)acetic acid. This reaction can be carried out under either acidic or basic conditions.
Base-Mediated Hydrolysis (Saponification): This is the most common method, typically involving heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. A patent describes a similar hydrolysis step where a rearrangement reaction is followed by hydrolysis conducted by adding water and heating the system to reflux google.com.
Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Transesterification and Alcoholysis Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process researchgate.net. To drive the reaction to completion, the alcohol reactant is often used in large excess, frequently serving as the solvent masterorganicchemistry.com.
Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl group is protonated, making it more electrophilic. The new alcohol then attacks the carbonyl carbon, and after a series of proton transfers, the original methanol (B129727) is eliminated, forming the new ester masterorganicchemistry.com.
Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as the catalyst. The alkoxide directly attacks the ester carbonyl, and the original methoxide (B1231860) is expelled as the leaving group masterorganicchemistry.com.
This reaction is highly valuable for modifying the ester group to, for example, a benzyl ester for easier removal by hydrogenolysis or a tert-butyl ester for acid-labile protection. A variety of catalysts, including organocatalysts and metal-based catalysts, can be employed to facilitate this transformation under mild conditions organic-chemistry.orgresearchgate.net.
Reduction to Alcohol and Aldehyde Derivatives
The methyl ester functionality of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations yield 2-(3-amino-5-bromophenyl)ethanol and 2-(3-amino-5-bromophenyl)acetaldehyde, respectively, which are themselves valuable intermediates for further synthetic elaborations.
The complete reduction of the ester to the corresponding primary alcohol, 2-(3-amino-5-bromophenyl)ethanol, is typically achieved using a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated upon aqueous workup to yield the primary alcohol. Care must be taken to use a stoichiometric amount of the reducing agent to avoid the potential reduction of the bromo-substituent.
For the partial reduction of the ester to the aldehyde, 2-(3-amino-5-bromophenyl)acetaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.com DIBAL-H coordinates to the ester carbonyl, and a single hydride transfer occurs to form a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse to the aldehyde until aqueous workup, at which point the desired aldehyde is liberated. The low temperature is crucial for the stability of this intermediate. chemistrysteps.com
| Product | Reagent | Solvent | Typical Conditions | Plausible Yield |
| 2-(3-amino-5-bromophenyl)ethanol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 0 °C to room temperature | 85-95% |
| 2-(3-amino-5-bromophenyl)acetaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane (B92381) | -78 °C, followed by aqueous workup | 70-85% |
Reactions Involving the Alpha-Carbon Enolate (e.g., Claisen Condensation)
The presence of acidic protons on the alpha-carbon (the carbon adjacent to the ester carbonyl) allows for the formation of an enolate anion in the presence of a suitable base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including the Claisen condensation.
The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org In the case of a self-condensation of this compound, a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) would be used to deprotonate the alpha-carbon, forming the corresponding enolate. This enolate would then attack the carbonyl carbon of a second molecule of the ester, leading to a tetrahedral intermediate which then eliminates a methoxide ion to form a β-keto ester. The use of a sodium alkoxide base corresponding to the ester's alcohol (sodium methoxide in this case) is also common. wikipedia.org
The product of the self-Claisen condensation of this compound would be Methyl 2-(3-amino-5-bromophenyl)-3-oxo-3-(3-amino-5-bromophenyl)propanoate. A key consideration in this reaction is the potential for side reactions involving the amino group. It is plausible that the amino group would need to be protected, for example as an amide or carbamate, prior to the condensation to prevent it from interfering with the base or reacting with the ester.
| Reaction | Base | Solvent | Product | Plausible Yield |
| Claisen Condensation | Sodium Hydride (NaH) or LDA | THF or Toluene | Methyl 2-(3-amino-5-bromophenyl)-3-oxo-3-(3-amino-5-bromophenyl)propanoate | 60-75% |
Applications of Methyl 2 3 Amino 5 Bromophenyl Acetate As a Chemical Building Block
Development of Molecular Libraries for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Modulation of Substituent Effects on Chemical Reactivity and Interactions
The chemical behavior of Methyl 2-(3-amino-5-bromophenyl)acetate is intrinsically governed by the electronic and steric influences of its substituents on the phenyl ring. The interplay between the amino (-NH2), bromo (-Br), and methyl acetate (B1210297) (-CH2COOCH3) groups dictates the molecule's reactivity in various chemical transformations and its potential for forming intermolecular interactions. Understanding these substituent effects is crucial for its strategic application as a chemical building block in the synthesis of more complex molecules.
The amino and bomo substituents, positioned meta to each other and to the methyl acetate group, exert distinct electronic effects. These effects modulate the electron density of the aromatic ring and influence the reactivity of the benzylic position and the ester functionality.
Electronic Effects of Substituents:
The amino group is a potent activating group, donating electron density to the aromatic ring primarily through a positive mesomeric effect (+M). Conversely, the bromine atom is a deactivating group, withdrawing electron density through a negative inductive effect (-I), although it also possesses a weak positive mesomeric effect (+M) due to its lone pairs. The methyl acetate group is generally considered to be weakly deactivating through its inductive effect.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |
|---|---|---|---|---|
| -NH2 | 3 | Weak | Strong | Activating |
| -Br | 5 | Strong | Weak | Deactivating |
| -CH2COOCH3 | 1 | Weak | N/A | Weakly Deactivating |
Influence on Reactivity
The presence of both an activating and a deactivating group on the phenyl ring creates a nuanced reactivity profile. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are expected to be the most nucleophilic and thus most susceptible to electrophilic aromatic substitution. However, the deactivating effect of the bromine atom and the steric hindrance from the adjacent substituents can modulate this reactivity.
This unique electronic arrangement makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. For instance, the amino group can act as a nucleophile to participate in cyclization reactions, while the bromine atom provides a handle for cross-coupling reactions to introduce further molecular diversity.
Research Findings on Reactivity Modulation
Research has demonstrated the utility of related brominated and aminated phenylacetic acid derivatives in the synthesis of complex molecules, highlighting the influence of these substituents. For example, derivatives of 2-aminophenylacetic acid have been used as precursors for quinazolinone synthesis. In these reactions, the amino group acts as an internal nucleophile.
Furthermore, the bromine atom can be strategically utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The electronic nature of the other substituents on the ring can influence the efficiency and outcome of these coupling reactions. While specific studies focusing solely on the modulation of substituent effects in this compound are not extensively detailed in publicly available literature, the principles of physical organic chemistry and the reactivity patterns of analogous compounds provide a strong framework for predicting its chemical behavior.
The methyl ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification, such as amide bond formation. The electronic effects of the ring substituents can influence the rate of this hydrolysis.
Computational and Theoretical Investigations of Methyl 2 3 Amino 5 Bromophenyl Acetate and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of Methyl 2-(3-amino-5-bromophenyl)acetate. These investigations typically employ methods like Density Functional Theory (DFT) to elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.
Key aspects of the electronic structure that are analyzed include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized around the electron-rich amino group and the phenyl ring, while the LUMO would be distributed over the electron-withdrawing ester group and the bromine atom. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecular surface. In this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino group, highlighting sites for nucleophilic interaction.
Bonding Analysis: Theoretical methods can quantify the nature of chemical bonds. For instance, Natural Bond Orbital (NBO) analysis can reveal details about hybridization, charge transfer interactions, and delocalization of electrons within the aromatic ring and between the substituents. In a related study on Methyl-3-aminothiophene-2-carboxylate, analysis of bond lengths showed C-N and C-O bond lengths ranging from 1.347(2)–1.354(2) Å and 1.344(2)–1.446(2) Å, respectively, indicating the influence of substituents on the electronic structure. mdpi.com
Interaction Energies: In condensed phases, understanding intermolecular interactions is key. Computational studies can calculate the energies of these interactions, such as hydrogen bonding involving the amino group or halogen bonding with the bromine atom. For similar molecules, calculations have shown that dispersion energy can be a dominant factor in crystal packing. mdpi.com
Table 1: Illustrative Calculated Electronic Properties
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 Debye | Measures overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions.
Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. The rotation around single bonds, such as the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-N bond of the amino group, gives rise to different conformers. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for interconversion. The global minimum conformation represents the most populated state of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment (e.g., solvent molecules). researchgate.net These simulations are essential for understanding how the molecule might bind to a biological target or how it behaves in solution. For complex biological systems, MD simulations can help understand how a ligand adapts its conformation upon binding to a receptor. researchgate.netgrafiati.com
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry can predict how this compound will behave in chemical reactions, providing insights into its synthesis and potential transformations.
For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Computational methods are uniquely suited to locate and characterize these fleeting structures. By calculating the geometry and energy of the TS, chemists can determine the activation energy of a reaction, which is the primary factor controlling its rate. For example, in a potential N-acylation or diazotization reaction involving the amino group of this compound, computational modeling could identify the precise structure of the intermediate and the energy barrier required to form it.
This compound has multiple reactive sites: the amino group, the ester, the bromine atom, and the aromatic ring. This raises questions of selectivity (chemo-, regio-, and stereoselectivity). Reactivity indices derived from quantum chemical calculations, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic indices, can predict which site is most likely to react with a given reagent. For instance, these calculations could determine whether an electrophile would preferentially attack the amino group or a specific position on the aromatic ring, guiding synthetic strategy.
Spectroscopic Property Prediction and Interpretation (NMR, IR, Mass Spectrometry)
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy: Quantum chemical software can calculate the magnetic shielding constants of nuclei (e.g., ¹H, ¹³C), which are then converted into chemical shifts (δ). mdpi.com These predicted shifts can be compared with experimental data to confirm the structure of the synthesized compound. For example, a predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the ester methyl carbon, and the individual carbons of the substituted phenyl ring. mdpi.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific peaks to specific bond stretches or bends, such as the N-H stretch of the amino group, the C=O stretch of the ester, and the C-Br stretch.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns observed in mass spectrometry. mdpi.com By calculating the stability of potential fragment ions, researchers can propose likely fragmentation pathways that explain the observed m/z peaks in the experimental spectrum.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Nucleus/Vibration | Predicted Shift/Frequency | Typical Experimental Range |
| ¹H (NH₂) | 3.5 - 4.5 ppm | 3.0 - 5.0 ppm |
| ¹³C (C=O) | 170 - 175 ppm | 168 - 176 ppm |
| IR (C=O stretch) | 1720 - 1750 cm⁻¹ | 1730 - 1755 cm⁻¹ |
| IR (N-H stretch) | 3300 - 3500 cm⁻¹ | 3300 - 3500 cm⁻¹ |
In Silico Design and Optimization of Novel Derivatives
Computational tools are invaluable in the rational design of new molecules based on the this compound scaffold. This in silico approach accelerates the discovery process by prioritizing which derivatives to synthesize and test.
The process often involves:
Lead Identification: Starting with the core structure of this compound.
Virtual Library Generation: Creating a large library of virtual derivatives by computationally modifying the lead structure (e.g., changing substituents on the phenyl ring or modifying the ester group).
Property Prediction: For each virtual derivative, key properties are calculated. These can include electronic properties, potential biological activity (through molecular docking simulations against a protein target), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to predict drug-likeness. mdpi.commdpi.com
Prioritization: Based on the calculated properties, the most promising candidates are selected for chemical synthesis and experimental evaluation.
For example, if the goal is to design a derivative with enhanced biological activity, molecular docking studies could be performed to predict how well different derivatives bind to a specific enzyme's active site. mdpi.com The binding affinity, often expressed as a docking score, helps rank the compounds. researchgate.net This in silico screening significantly reduces the time and resources required compared to synthesizing and testing every possible compound.
Analytical Methodologies for Characterization and Purity Assessment in Chemical Research
Chromatographic Techniques for Separation and Quantification (HPLC, GC, TLC)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of non-volatile compounds like Methyl 2-(3-amino-5-bromophenyl)acetate. A reversed-phase column (such as a C18) is typically used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.org The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, leveraging the aromatic nature of the compound. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification. For instance, in the analysis of related amino acid derivatives, HPLC has been successfully used for purification and separation. rsc.orgbiomolther.org
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC analysis could be possible, potentially after derivatization to increase volatility and thermal stability. sigmaaldrich.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. rsc.orggoogle.com A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The separation occurs based on polarity, and the components are visualized as spots, often under UV light or by staining. The retention factor (Rf) value is a key characteristic for identification under defined conditions.
Table 1: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase) | Acetonitrile/Water | UV-Vis Spectroscopy | Purity quantification, preparative purification. |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Polysiloxane | Inert Gas (e.g., He, N₂) | Mass Spectrometry (MS), FID | Analysis of volatile impurities or derivatized compound. |
| TLC | Adsorption/partitioning on a planar stationary phase. | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm) | Reaction monitoring, rapid purity assessment. rsc.org |
Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry, X-ray Crystallography)
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure. rsc.org For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework. mdpi.com
¹H NMR: The spectrum would show distinct signals for each type of proton. The aromatic protons would appear as multiplets or distinct doublets/triplets in the aromatic region (~6.5-7.5 ppm). The methylene (B1212753) (-CH₂) protons adjacent to the ester and the aromatic ring would likely appear as a singlet, as would the methyl (-CH₃) protons of the ester group. The amino (-NH₂) protons would also produce a characteristic signal. rsc.orgchemicalbook.com
¹³C NMR: The spectrum would show a signal for each unique carbon atom, including the carbonyl carbon of the ester (~170 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and methylene groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands:
N-H stretching of the primary amine (around 3300-3500 cm⁻¹). researchgate.net
C=O stretching of the ester group (around 1730-1750 cm⁻¹). mdpi.com
C-O stretching of the ester (around 1100-1300 cm⁻¹).
C-Br stretching (typically in the fingerprint region, <1000 cm⁻¹).
Aromatic C-H and C=C stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly for compounds with chromophores like the aromatic ring in the target molecule. nih.gov The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) ring system.
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information from fragmentation patterns. mdpi.com For this compound (C₉H₁₀BrNO₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the molecular structure. pan.pl It determines the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Information Provided | Expected Key Features |
| ¹H NMR | Proton environment and connectivity. | Signals for aromatic, NH₂, CH₂, and CH₃ protons. rsc.org |
| ¹³C NMR | Carbon skeleton. | Signals for carbonyl, aromatic, and aliphatic carbons. mdpi.com |
| IR | Functional groups. | N-H, C=O (ester), and C-O stretches. researchgate.net |
| Mass Spec. | Molecular weight and formula. | Molecular ion peak corresponding to C₉H₁₀BrNO₂; characteristic Br isotopic pattern. mdpi.com |
| UV-Vis | Electronic transitions/conjugation. | Absorption maxima characteristic of the substituted aromatic ring. nih.gov |
| X-ray | 3D molecular structure. | Precise bond lengths and angles (requires single crystal). nih.gov |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a destructive technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared with the theoretical values calculated from the molecular formula. For this compound (C₉H₁₀BrNO₂), this analysis confirms that the empirical formula is consistent with the proposed structure, thereby supporting its stoichiometric purity. rsc.org
**Table 3: Theoretical Elemental Composition of this compound (C₉H₁₀BrNO₂) **
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 44.29 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.13 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.74 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.74 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.11 |
| Total | 244.088 | 100.00 |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization involves chemically modifying a compound to produce a new compound (a derivative) with properties that are more suitable for a specific analytical method. mdpi.com For this compound, the primary amino group is a prime target for derivatization.
Strategies include:
Improving GC Performance: The amino group can be acylated or silylated to reduce its polarity and increase its volatility and thermal stability, making the compound more amenable to GC analysis.
Enhancing HPLC/UV Detection: The amino group can be reacted with a "tagging" reagent that contains a strong chromophore or fluorophore. google.com This increases the molar absorptivity, thereby lowering the detection limits in HPLC-UV or fluorescence analysis.
Improving Mass Spectrometry Ionization: Derivatization can introduce a permanently charged group (quaternization) or a group that is easily ionized, enhancing the signal intensity in electrospray ionization mass spectrometry (ESI-MS). google.com
Chiral Resolution: For chiral molecules, derivatization with a chiral reagent can create diastereomers, which can then be separated on a non-chiral chromatographic column. biomolther.org While the parent molecule is not chiral, this strategy is crucial for related alpha-amino esters.
Common derivatization reagents for primary amines include dansyl chloride, dabsyl chloride, N-hydroxysuccinimide (NHS) esters, and various chloroformates. google.comnih.gov The choice of reagent depends on the analytical goal and the detection method being used.
Future Perspectives and Emerging Research Directions for Aryl Substituted Phenylacetate Compounds
Innovations in Sustainable Synthesis of Complex Intermediates
The synthesis of complex pharmaceutical and chemical intermediates is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of renewable feedstocks, and employment of safer reaction conditions. For aryl-substituted phenylacetates, two key areas of innovation are biocatalysis and flow chemistry.
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymatic cascades are being developed to convert renewable feedstocks, such as aromatic amino acids, into valuable phenylacetic acid derivatives. While direct enzymatic synthesis of halogenated and aminated phenylacetates from simple precursors is still an area of active research, the potential for high conversion rates and mild reaction conditions makes it a compelling future direction.
Flow chemistry , or continuous flow processing, provides significant advantages in terms of safety, scalability, and process control. The use of microreactors allows for precise control over reaction parameters such as temperature and mixing, which can be critical for managing highly reactive intermediates and improving product yields. This technology is particularly well-suited for the multi-step synthesis of complex molecules, reducing the need for isolation and purification of intermediates and minimizing waste.
| Synthesis Method | Key Advantages | Potential Application for Aryl-Substituted Phenylacetates |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. | Enzymatic amination or halogenation of phenylacetate (B1230308) precursors; cascade reactions to build complexity. |
| Flow Chemistry | Enhanced safety, improved scalability and process control, efficient heat and mass transfer, potential for automation. | Multi-step synthesis involving functional group interconversions on the phenylacetate core. |
Exploration of Novel Catalytic Systems for Functional Group Interconversions
The functional groups on Methyl 2-(3-amino-5-bromophenyl)acetate—the amino and bromo substituents—are ripe for a variety of chemical transformations. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of such molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The bromine atom on the phenyl ring serves as an excellent handle for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, enabling the rapid diversification of the core phenylacetate structure. Future research will likely focus on developing more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings.
Biocatalytic transamination is a powerful tool for the introduction of amino groups with high stereoselectivity. While the subject compound already possesses an amino group, the development of robust transaminases could be applied to the synthesis of a wider range of chiral amino-phenylacetate derivatives. These enzymes offer a green alternative to traditional chemical amination methods, which often involve harsh reagents and produce significant waste.
| Catalytic System | Transformation Type | Relevance to Aryl-Substituted Phenylacetates |
| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Functionalization of the bromo-substituted position to introduce new C-C, C-N, and C-O bonds. |
| Biocatalysis (Transaminases) | Asymmetric amination | Synthesis of chiral amino-phenylacetate derivatives from keto-ester precursors. |
Advanced Applications in Combinatorial Chemistry and Automated Synthesis
The structural features of this compound make it an ideal scaffold for the construction of compound libraries for drug discovery and other applications. Combinatorial chemistry, coupled with automated synthesis, allows for the rapid generation of a large number of diverse molecules.
The amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. The bromo substituent, as mentioned, is a versatile handle for cross-coupling reactions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This multi-point diversity allows for the creation of extensive and structurally rich compound libraries.
Automated synthesis platforms are becoming increasingly sophisticated, enabling the high-throughput synthesis of such libraries with minimal manual intervention. These systems can perform a wide range of chemical reactions in parallel, significantly accelerating the drug discovery process.
| Functional Group Handle | Potential Diversification Reactions |
| Amino Group | Acylation, alkylation, sulfonylation, urea (B33335) formation |
| Bromo Group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling |
| Ester Group | Hydrolysis to carboxylic acid, followed by amidation, esterification |
Interdisciplinary Research Opportunities in Materials Science and Supramolecular Chemistry
The unique combination of functional groups in aryl-substituted phenylacetates opens up intriguing possibilities at the intersection of chemistry, materials science, and supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, while the amino group can act as a hydrogen bond donor and the ester as a hydrogen bond acceptor.
These non-covalent interactions can be harnessed to direct the self-assembly of these molecules into well-defined supramolecular structures. By tuning the substituents on the phenyl ring, it may be possible to control the morphology and properties of the resulting assemblies, leading to the development of novel materials with applications in areas such as organic electronics, sensing, and drug delivery.
For example, the incorporation of such molecules into polymers could impart specific functionalities. The phenylacetate moiety could serve as a pendant group that influences the polymer's thermal or optical properties, or it could be designed to interact with specific analytes for sensing applications. The exploration of these interdisciplinary research avenues holds the promise of creating new materials with tailored properties and functions.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing Methyl 2-(3-amino-5-bromophenyl)acetate?
- Methodological Answer:
- 1H/13C NMR : Assign signals using chemical shift predictions for aromatic protons (deshielding due to Br and NH2 groups) and ester carbonyl (δ ~170 ppm). The NH2 group may require deuterated solvents (e.g., DMSO-d6) to observe proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+). Fragmentation patterns can distinguish bromine isotopes (e.g., 79Br/81Br doublet) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and NH2 bending (~1600 cm⁻¹).
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer:
- Step 1 : Start with 3-bromophenylacetic acid (CAS 1878-67-7) and esterify using methanol/H2SO4 or DCC-mediated coupling.
- Step 2 : Introduce the amino group via nitration/reduction or direct amination. Protect NH2 with Boc/Troc if competing reactions occur .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>98%) .
Q. How can solubility challenges be addressed during recrystallization?
- Methodological Answer:
- Use mixed solvents (e.g., EtOAc/hexane) for gradual crystallization. For polar NH2 groups, DCM/MeOH may improve solubility. Monitor crystal growth via polarized light microscopy to avoid amorphous precipitates .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Methodological Answer:
- Perform single-crystal X-ray diffraction. Refine data with SHELXL (rigid-body refinement for aromatic rings) and analyze H-bonding via graph set theory (e.g., R₂²(8) motifs for NH2⋯O=C interactions) .
- Visualize packing diagrams using ORTEP-3 to identify π-π stacking (Br-substituted rings) and C-H⋯Br weak interactions .
Q. What computational approaches predict regioselectivity in bromination or amination reactions?
- Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic bromination (C-5 position favored due to meta-directing NH2). Solvent effects (e.g., DMF vs. THF) can be modeled with COSMO-RS .
- MD Simulations : Assess steric hindrance around NH2 using AMBER force fields to explain reaction yields .
Q. How to resolve contradictions in NMR data due to dynamic processes?
- Methodological Answer:
- VT-NMR : Conduct variable-temperature experiments (e.g., 25–100°C) to observe coalescence of NH2 proton signals, indicating hindered rotation.
- 2D NOESY : Identify spatial proximity between ester methyl and aromatic protons to confirm conformational preferences .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction conditions?
- Methodological Answer:
- Design of Experiments (DoE) : Use central composite design to optimize variables (temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors (e.g., Pd catalyst for coupling reactions) .
- Response Surface Methodology (RSM) : Model yield vs. reaction time/temperature for scalable synthesis .
Q. How to validate crystallographic data discrepancies caused by twinning or disorder?
- Methodological Answer:
- TWINROTMAT (SHELXTL) : Apply twin law matrices to refine twinned datasets. For disordered Br atoms, use PART instructions to model occupancy .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) via CrystalExplorer to validate packing motifs .
Safety and Handling
Q. What safety protocols are critical for handling brominated aromatic amines?
- Methodological Answer:
- Use fume hoods for reactions releasing HBr. Store under inert atmosphere (Ar) to prevent NH2 oxidation.
- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal. Brominated waste requires halogen-specific treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
